molecular formula C7H4FNO B118944 2-Fluoro-6-hydroxybenzonitrile CAS No. 140675-43-0

2-Fluoro-6-hydroxybenzonitrile

Cat. No. B118944
M. Wt: 137.11 g/mol
InChI Key: YEBHNFDMNFHZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO and a molecular weight of 137.11 . It is a white to light yellow powder or crystal .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-hydroxybenzonitrile is 1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-6-hydroxybenzonitrile is a solid at 20°C . It has a melting point of 156-158°C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Transition Temperatures

  • Ester Derivatives : 2-Fluoro-6-hydroxybenzonitrile is involved in the synthesis of ester derivatives, which include trans-1,4-disubstituted cyclohexane or 1,4-disubstituted bicyclo[2.2.2]octane rings. These derivatives exhibit higher nematic-isotropic transition temperatures compared to unsubstituted esters, indicating potential applications in liquid crystal technologies (Kelly & Schad, 1984).

Inhibition of CDC25B Phosphatase

  • Targeting CDC25 Phosphatases : 2-Fluoro-6-hydroxybenzonitrile has been identified to bind to the catalytic domain of CDC25B, a key cell cycle regulator. This compound disrupts the interaction of CDC25B with its substrate, CDK2/Cyclin A, providing a novel approach in anticancer drug discovery (Lund et al., 2014).

Energetic and Structural Study

  • Physical Properties Analysis : Research has been conducted on the energetic and structural properties of 2-fluoro-6-hydroxybenzonitrile, including its standard molar enthalpies of formation, vapor-pressure, and electronic properties. These studies are crucial in understanding the chemical's behavior and potential applications in various fields (Silva et al., 2012).

Radiofluorination for Radiopharmaceuticals

  • Cycloadditions in Radiopharmaceuticals : The compound's derivatives are involved in cycloadditions suitable for preparing radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Synthesis of Fluoroketamine

  • Development of Ketamine Derivatives : In the research for developing ketamine derivatives, fluorobenzonitrile, a related compound, was utilized. This indicates the potential of 2-Fluoro-6-hydroxybenzonitrile in synthesizing novel pharmaceutical compounds (Moghimi et al., 2014).

Synthesis of Fluorobenzoates

  • Fluorinated Benzoates Synthesis : Research has demonstrated the synthesis of various fluorobenzoates from 2-fluoro-6-hydroxybenzonitrile, highlighting its versatility in organic synthesis (Zhou Peng-peng, 2013).

Safety And Hazards

2-Fluoro-6-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-fluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHNFDMNFHZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382515
Record name 2-fluoro-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxybenzonitrile

CAS RN

140675-43-0
Record name 2-Cyano-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140675-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of pyridinium hydrochloride were introduced into a 2 l flask and then slowly heated to 190° C. under a protective gas atmosphere and then stirred at this temperature for 5 h. The mixture was cooled by slowly stirring to room temperature overnight. Then 1000 ml of water were added, and the mixture was heated to 80° C. After adding 1000 ml of methyl tert.-butyl ether, the phases were separated and the aqueous phase was back-extracted twice with 500 ml of methyl tert.-butyl ether. The combined methyl tert.-butyl ether phases were washed once with 800 ml of 10% strength aqueous sodium hydroxide solution and once with 400 ml of water. The two aqueous phases were combined, adjusted to pH 2 with concentrated hydrochloric acid and washed three times with 500 ml of methylene chloride. Then, the combined organic phases were washed once with 10% strength hydrochloric acid. The organic phase was dried over sodium sulfate. Finally, the solvent was distilled off in vacuo. Yield: 120 g (87% of theory) of the desired product of purity >99% according to GC.
Quantity
151 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
346.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.8 g of 2-methoxy-6-fluorobenzonitrile and 18.0 g of pyridine hydrochloride were heated for 5 hours at 195° C. under dry nitrogen. After cooling, the batch was partitioned between 50 ml of water and 50 ml of tert-butyl methyl ether, and the organic phase was subsequently extracted with 40 ml of 2N NaOH. The alkali extract was brought to pH 5 and subsequently extracted twice with in each case 40 ml of tert-butyl methyl ether. After the solvent had been evaporated, 4.7 g of the desired product were obtained as an oil (HPLC: 93%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-hydroxybenzonitrile
Reactant of Route 2
2-Fluoro-6-hydroxybenzonitrile
Reactant of Route 3
2-Fluoro-6-hydroxybenzonitrile
Reactant of Route 4
2-Fluoro-6-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-hydroxybenzonitrile

Citations

For This Compound
4
Citations
M Mo, J Yang, XC Jiang, Y Cao, J Fei… - Journal of Medicinal …, 2018 - ACS Publications
… A simple nucleophilic substitution between 2-fluoro-6-hydroxybenzonitrile and (bromomethyl)benzene yielded intermediate 2, which was followed by adding acetohydroxamic acid and t…
Number of citations: 24 pubs.acs.org
DJ Adams, JH Clark, H McFarland… - Journal of fluorine …, 1999 - Elsevier
… Reaction of tetramethylammonium hydroxide with 2,6-difluorobenzonitrile resulted in just two products being formed, 2-fluoro-6-hydroxybenzonitrile and the amide, 6d. The absence of …
Number of citations: 10 www.sciencedirect.com
J Ma, X Zhang, X Huang, S Luo, E Meggers - Nature Protocols, 2018 - nature.com
… The ligand (S)-12 is synthesized by the condensation of commercially available L-phenylglycinol and 2-fluoro-6-hydroxybenzonitrile, catalyzed by anhydrous ZnCl 2 in a single step, …
Number of citations: 79 www.nature.com
Y Grell - 2021 - archiv.ub.uni-marburg.de
… According to the conditions published by Meggers et al.,[100] the condensation of commercially available 2-fluoro-6-hydroxybenzonitrile (53) and (S)-2-phenylglycinol (S)-54 in toluene …
Number of citations: 2 archiv.ub.uni-marburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.